Ethyl 4-acetamido-3-ethoxybenzoate
Description
Ethyl 4-acetamido-3-ethoxybenzoate is a benzoate derivative featuring an ethyl ester group, an acetamido (-NHCOCH₃) substituent at the para position, and an ethoxy (-OCH₂CH₃) group at the meta position of the aromatic ring. This compound is hypothesized to serve as an intermediate in organic synthesis or pharmaceutical research due to its multifunctional structure, which combines ester, amide, and ether moieties.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-ethoxybenzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12-8-10(13(16)18-5-2)6-7-11(12)14-9(3)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
DETCQHZRPWCNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-acetamido-3-ethoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-(acetylamino)-3-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction time and yield. This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-acetamido-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-acetamido-3-ethoxybenzoate is characterized by its molecular formula and a molecular weight of approximately 225.24 g/mol. Its structure includes an ethoxy group and an acetamido group attached to a benzoate framework, which contributes to its diverse biological activities.
Medicinal Applications
-
Antimicrobial Activity :
- Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown effectiveness against various bacterial strains, including those prioritized by the World Health Organization, such as Acinetobacter baumannii and Pseudomonas aeruginosa .
- A notable study evaluated the antimicrobial activity of related compounds, suggesting potential for developing new antimicrobial agents based on the benzoate scaffold .
-
Local Anesthetic Effects :
- The compound's structural similarities to known local anesthetics suggest potential applications in pain management. Research has demonstrated that certain benzoate derivatives can produce local anesthetic effects comparable to established agents like tetracaine . The evaluation of these compounds involved various anesthesia methods, including surface and infiltration anesthesia.
-
Anticonvulsant Properties :
- This compound and its derivatives have been assessed for anticonvulsant activity. Some derivatives displayed efficacy comparable to traditional antiepileptic medications, indicating their potential as candidates for new treatments in epilepsy management .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. The following table summarizes common synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Acylation | Introduction of the acetamido group via acylation of the aromatic compound. |
| 2 | Esterification | Formation of the ethyl ester from benzoic acid derivatives. |
| 3 | Purification | Crystallization or distillation to obtain pure this compound. |
Case Studies
-
Antimicrobial Screening :
- A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against clinical isolates. Results indicated that certain modifications to the benzoate structure enhanced antibacterial activity significantly .
- Local Anesthetic Evaluation :
Mechanism of Action
The mechanism of action of Ethyl 4-acetamido-3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Key Compounds for Comparison:
Ethyl 4-(1-Acetamido-4-Ethoxy-4-Oxobutyl)Benzoate (Compound 29)
- Substituents: A branched chain with a ketone (4-oxobutyl) and acetamido group attached to the benzene ring.
- Functional Groups: Ester, amide, ketone, and ether.
Diethyl 2-(2-Acetamido-2-(4-(Ethoxycarbonyl)Phenyl)Ethyl)Malonate (Compound 30)
- Substituents: Malonate core with dual ethyl ester groups and an acetamido-linked aromatic ring.
- Functional Groups: Three ester groups and one amide.
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (NCATS Compound)
- Substituents: Methyl ester, chloro (-Cl) at position 5, and methoxy (-OCH₃) at position 2.
- Functional Groups: Ester, amide, ether, and halogen.
Data Table: Comparative Analysis
Research Findings and Insights
Synthetic Methods: Compounds 29 and 30 were synthesized via silica gel chromatography, yielding colorless oils with high purity . Similar methods could apply to the target compound.
Analytical Data :
- Compound 29’s observed molecular ion ([M+Na]⁺ = 344) conflicts with its theoretical HRMS value (342.1700), possibly due to a typographical error in the evidence .
- Compound 30’s higher molecular weight (416 [M+Na]⁺ vs. 394.19 theoretical) indicates structural complexity from the malonate group .
Functional Group Impact :
- The target compound’s ethoxy group may confer greater lipophilicity than the NCATS compound’s methoxy group, influencing solubility and reactivity.
- Compound 30’s malonate core introduces steric hindrance and additional reaction sites, contrasting with the target compound’s simpler structure .
Notes on Discrepancies and Limitations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-acetamido-3-ethoxybenzoate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with substituted benzoate esters (e.g., ethyl 4-chloro-3-nitrobenzoate) and perform nucleophilic substitution using acetamide derivatives under basic conditions (e.g., triethylamine in THF) .
- Step 2 : Optimize reaction time and temperature (e.g., 24 hours at room temperature for substitution reactions) .
- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Data Table :
| Starting Material | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 4-Cl-3-NO₂-benzoate | Acetamide, Et₃N | THF | 25 | 24 | 65–75 |
| Ethyl 2-Ethoxy-4-Me-benzoate | NBS, NaCN | DCM | 40–60 | 14–24 | 70–85 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy and acetamido groups) and assess purity .
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5%) .
- FT-IR : Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
- Store in airtight containers at 2–8°C to prevent hydrolysis .
- In case of skin contact: Wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodology :
- Step 1 : Re-run NMR under standardized conditions (e.g., deuterated DMSO for solubility) .
- Step 2 : Compare with Density Functional Theory (DFT)-simulated spectra (e.g., Gaussian software, B3LYP/6-31G* basis set) .
- Step 3 : Validate via X-ray crystallography if crystalline .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodology :
- Use continuous flow reactors to enhance mixing and heat transfer .
- Screen catalysts (e.g., Pd/C for cyanide substitutions) and solvent systems (e.g., ethanol/water for greener synthesis) .
Q. How does this compound degrade under accelerated stability conditions?
- Methodology :
- Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .
- Analysis : Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed benzoic acid derivatives) .
Q. Can molecular dynamics (MD) simulations predict solubility in alternative solvents?
- Methodology :
- Step 1 : Use MD simulations (GROMACS, OPLS-AA forcefield) to model solute-solvent interactions .
- Step 2 : Validate predictions experimentally via turbidity measurements or UV-Vis spectroscopy .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
